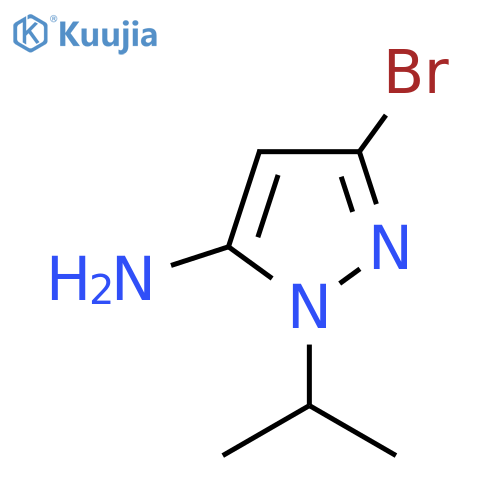

Cas no 1446407-07-3 (3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine)

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-isopropyl-1H-pyrazol-5-amine

- AKOS040825694

- MFCD29112071

- EN300-21652153

- STL588249

- 1446407-07-3

- 5-bromo-2-propan-2-ylpyrazol-3-amine

- 3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine

- 1H-Pyrazol-5-amine, 3-bromo-1-(1-methylethyl)-

-

- MDL: MFCD29112071

- インチ: 1S/C6H10BrN3/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3

- InChIKey: NWMJIZNDQSSWNG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(N)N(C(C)C)N=1

計算された属性

- せいみつぶんしりょう: 203.00581g/mol

- どういたいしつりょう: 203.00581g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

- 密度みつど: 1.65±0.1 g/cm3(Predicted)

- ふってん: 292.1±20.0 °C(Predicted)

- 酸性度係数(pKa): 1.69±0.10(Predicted)

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-21652153-0.25g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-2.5g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-0.1g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-5.0g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 5g |

$3562.0 | 2023-05-31 | ||

| Enamine | EN300-21652153-1g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-5g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 5g |

$2650.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-10g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-0.05g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-0.5g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-21652153-1.0g |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine |

1446407-07-3 | 1g |

$1229.0 | 2023-05-31 |

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine 関連文献

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amineに関する追加情報

3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine: A Comprehensive Overview

3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine (CAS No. 1446407-07-3) is a versatile organic compound with significant potential in various fields of chemistry and materials science. This compound, characterized by its pyrazole ring structure, has gained attention due to its unique properties and applications in drug discovery, material synthesis, and catalysis. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, forms the core of this molecule, while the bromo and isopropyl substituents contribute to its functional diversity.

The synthesis of 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and environmental impact. For instance, the use of palladium catalysts in cross-coupling reactions has been pivotal in constructing the bromo functionality with high precision.

One of the most promising applications of this compound lies in its role as a precursor in drug development. The pyrazole ring is known for its ability to interact with various biological targets, such as kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that derivatives of 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine exhibit potent inhibitory activity against several disease-related enzymes, making them strong candidates for anti-cancer and anti-inflammatory therapies.

In the realm of materials science, this compound has shown potential as a building block for advanced materials. Its ability to form stable coordination complexes with transition metals has led to its use in designing novel catalysts for industrial processes. For example, researchers have reported that 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine can act as a ligand in palladium-catalyzed coupling reactions, enhancing reaction rates and selectivity.

The physical and chemical properties of 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine are well-documented. Its molecular weight is approximately 209 g/mol, with a melting point around 220°C. The compound is soluble in common organic solvents such as dichloromethane and DMF but exhibits limited solubility in water. These properties make it suitable for various synthetic transformations under both solution-phase and solid-phase conditions.

Recent studies have also explored the electrochemical properties of this compound, revealing its potential as an electrode material in energy storage devices. The conjugated system within the pyrazole ring facilitates electron transfer processes, making it a candidate for next-generation batteries and supercapacitors.

In conclusion, 3-Bromo-1-(Propan-2-yl)-1H-Pyrazol-5-Amine (CAS No. 1446407

1446407-07-3 (3-bromo-1-(propan-2-yl)-1H-pyrazol-5-amine) 関連製品

- 2137751-92-7(2-Thiazolemethanamine, 4-[(2-methyl-1-piperazinyl)methyl]-)

- 2187426-37-3((1R,4R,5R)-1-Phenylbicyclo[2.1.1]hexane-5-carboxylic acid)

- 1421481-89-1(3-{1-2-(4-fluorophenyl)acetylpiperidin-4-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1352503-80-0(3-ethyl-1-(2-methoxyethyl)-1H-pyrazole-5-carbaldehyde)

- 1691952-99-4(3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoic acid)

- 1448073-46-8(3-{4-(4-methyl-4H-1,2,4-triazol-3-yl)sulfonylpiperidine-1-carbonyl}-2H-chromen-2-one)

- 1781611-97-9(5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine)

- 188057-47-8(2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester, (1R,3S,4S)-)

- 2639446-27-6(Tert-butyl 3-(1,2,3,6-tetrahydropyridin-4-yl)furan-2-carboxylate)

- 2229296-09-5(tert-butyl N-3-(2-fluoro-1-hydroxyethyl)-4-methoxyphenylcarbamate)